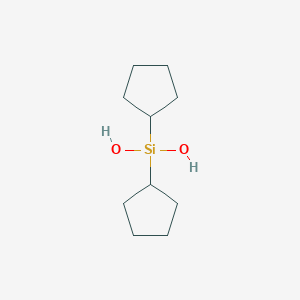
2,3-ジブロモ-4-メチルピリジン
概要
説明
2,3-Dibromo-4-methylpyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms at the 2nd and 3rd positions and a methyl group at the 4th position of the pyridine ring
科学的研究の応用
2,3-Dibromo-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
Target of Action
It is known that brominated pyridines, such as 2,3-dibromo-4-methylpyridine, are often used in the synthesis of various pharmaceutical compounds . These compounds can interact with a wide range of biological targets, depending on their final structure and functional groups .
Mode of Action
Brominated pyridines are often used as intermediates in the synthesis of more complex molecules, where they can participate in various chemical reactions . The bromine atoms in 2,3-Dibromo-4-methylpyridine can be replaced by other groups in nucleophilic substitution reactions, allowing for the creation of a wide variety of compounds .
Biochemical Pathways
The compounds synthesized from 2,3-dibromo-4-methylpyridine can affect various biochemical pathways depending on their structure and functional groups .
Pharmacokinetics
It is known that the compound has a high lipophilicity, which could potentially influence its absorption and distribution within the body .
Result of Action
The compounds synthesized from 2,3-dibromo-4-methylpyridine can have a wide range of effects, depending on their structure and functional groups .
Action Environment
The action, efficacy, and stability of 2,3-Dibromo-4-methylpyridine can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature and pH. Furthermore, the compound’s action and efficacy could be influenced by the presence of other substances in its environment .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-methylpyridine typically involves the bromination of 4-methylpyridine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. One common method involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide, which facilitates the electrophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of 2,3-Dibromo-4-methylpyridine may involve a continuous flow process to optimize yield and efficiency. The reaction conditions, such as temperature, solvent, and concentration of reagents, are carefully controlled to achieve high purity and yield of the final product.
化学反応の分析
Types of Reactions: 2,3-Dibromo-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding 4-methylpyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate, are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products:
- Substitution reactions yield various substituted pyridine derivatives.
- Coupling reactions produce biaryl compounds.
- Reduction reactions result in debrominated pyridine derivatives.
類似化合物との比較
- 2-Bromo-4-methylpyridine
- 3-Bromo-4-methylpyridine
- 2,5-Dibromo-3-methylpyridine
Comparison: 2,3-Dibromo-4-methylpyridine is unique due to the presence of two bromine atoms at specific positions, which imparts distinct reactivity and properties compared to its mono-brominated counterparts. The dibromo substitution pattern enhances its utility in cross-coupling reactions and other synthetic transformations, making it a valuable compound in organic synthesis.
特性
IUPAC Name |
2,3-dibromo-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLBQXITXFNXNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624534 | |
| Record name | 2,3-Dibromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871483-22-6 | |
| Record name | 2,3-Dibromo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592291.png)

![4-[trans-4-(trans-4-Methylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B1592294.png)









